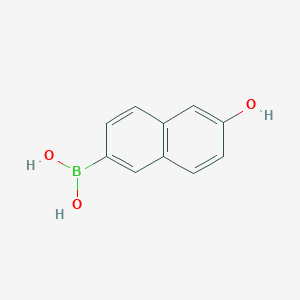
6-ヒドロキシ-2-ナフタレンボロン酸
概要
説明
(6-Hydroxynaphthalen-2-yl)boronic acid, commonly referred to as 6-HNB, is a boronic acid derivative of 6-hydroxy-2-naphthaldehyde. It is widely used in various scientific research applications, such as in vivo and in vitro studies, due to its unique properties. 6-HNB is a versatile molecule that can be used as a ligand, catalyst, or reagent in a wide range of biochemical and physiological processes. In
科学的研究の応用
バイオメディシン
6-ヒドロキシ-2-ナフタレンボロン酸は、バイオメディシンにおける主要な化合物です . この化合物は、将来の薬の製造における基本的な構成要素として重要な役割を果たしています .
阻害剤の合成
この化合物は、オキシゲナーゼの阻害剤を合成するために使用できます . オキシゲナーゼは、基質を酸化させる酵素です。それらは、多くの生理学的および薬理学的に重要な化合物の代謝において重要です。
チロシンキナーゼ阻害剤
6-ヒドロキシナフタレン-2-ボロン酸は、チロシンキナーゼの阻害剤を合成するためにも使用できます . チロシンキナーゼは、シグナル伝達カスケードによって多くのタンパク質の活性化を担当する酵素です。それらは、細胞の成長と分化の制御に重要な役割を果たします。
ホスホイノシチドキナーゼ阻害剤
この化合物は、ホスホイノシチドキナーゼの阻害剤を合成するために使用されます . これらのキナーゼは、細胞の成長と生存、細胞の移動、細胞内輸送などの細胞機能において重要です。
抗がん剤開発
チロシンキナーゼとホスホイノシチドキナーゼは、抗がん剤開発の有望な標的です . したがって、6-ヒドロキシナフタレン-2-ボロン酸は、それらの阻害剤の合成における前駆体であるため、抗がん剤開発において重要な役割を果たしています .
鈴木・宮浦クロスカップリング反応
この化合物は、鈴木・宮浦クロスカップリング反応にも使用されます . これは、パラジウム触媒クロスカップリング反応の一種であり、炭素-炭素結合を合成するために使用されます。これは、複雑な有機化合物を生成するための強力なツールです。
作用機序
Target of Action
6-Hydroxy-2-naphthaleneboronic acid, also known as 6-Hydroxynaphthalene-2-boronic acid or (6-hydroxynaphthalen-2-yl)boronic Acid, is primarily used to synthesize inhibitors for oxygenase, tyrosine, and phosphoinositide kinases . These kinases play a crucial role in cellular signaling and are often targeted in the development of cancer drugs .
Safety and Hazards
将来の方向性
“(6-hydroxynaphthalen-2-yl)boronic Acid” has potential anticancer activity . It has been demonstrated that phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid have cytotoxic properties at sub-micromolar concentrations . Therefore, these boronic acid derivatives could be further explored for their potential in cancer treatment .
特性
IUPAC Name |
(6-hydroxynaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJANQMHRGSHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402228 | |
| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173194-95-1 | |
| Record name | B-(6-Hydroxy-2-naphthalenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173194-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173194951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6-Hydroxynaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-hydroxy-2-naphthyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How were the potential anticancer properties of (6-hydroxynaphthalen-2-yl)boronic acid initially identified?
A1: Before conducting in vitro experiments, the researchers utilized in silico tools like SuperPred, PASS-Targets, and Polypharmacology Browser 2 (PPB2) to predict the biological activity of (6-hydroxynaphthalen-2-yl)boronic acid. These tools suggested that the compound might possess anticancer properties, prompting the researchers to investigate this further through in vitro testing [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

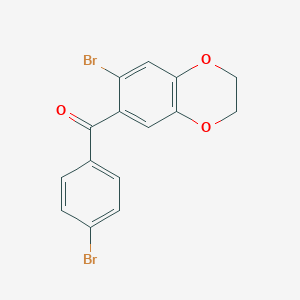
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
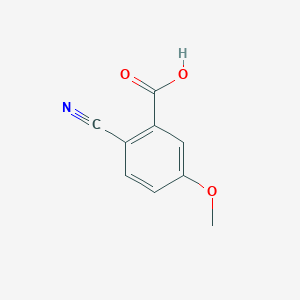
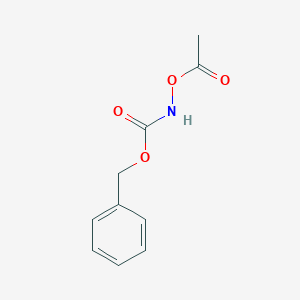
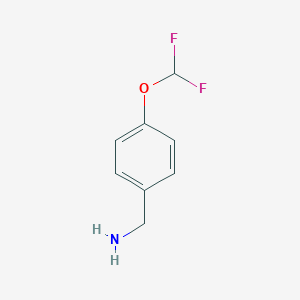
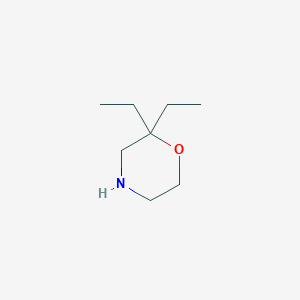
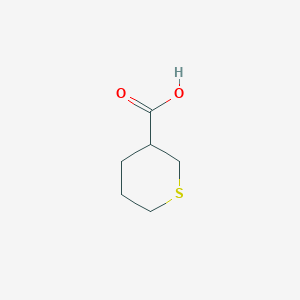

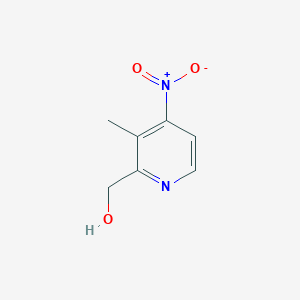
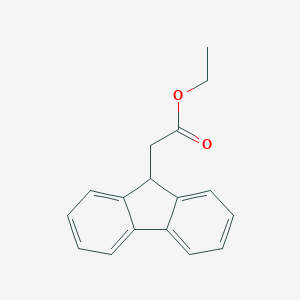
![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane fumarate salt](/img/structure/B61114.png)
![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)

